3-Pyridineacetic acid, 5-chloro-
Overview
Description
3-Pyridineacetic acid, 5-chloro- is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a chlorine atom at the 5th position of the pyridine ring and an acetic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineacetic acid, 5-chloro- typically involves the chlorination of 3-pyridineacetic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 3-pyridineacetic acid is treated with thionyl chloride, resulting in the formation of 3-Pyridineacetic acid, 5-chloro-.
Industrial Production Methods: In industrial settings, the production of 3-Pyridineacetic acid, 5-chloro- may involve more scalable and efficient methods. One such method includes the use of catalytic hydrogenation, where 3-pyridineacetic acid is first converted to its corresponding chloride using thionyl chloride, followed by catalytic hydrogenation to introduce the chlorine atom at the desired position.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridineacetic acid, 5-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine N-oxides and other oxidized derivatives.
Reduction Reactions: Products include alcohol derivatives of pyridine.
Scientific Research Applications
3-Pyridineacetic acid, 5-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Pyridineacetic acid, 5-chloro- involves its interaction with specific molecular targets. The chlorine atom at the 5th position of the pyridine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s binding affinity to biological targets, such as enzymes and receptors. The acetic acid group can also participate in ionic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
3-Pyridineacetic acid: Lacks the chlorine atom at the 5th position, resulting in different chemical and biological properties.
5-Chloropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
3-Pyridinecarboxylic acid: Similar structure but lacks the acetic acid group.
Uniqueness: 3-Pyridineacetic acid, 5-chloro- is unique due to the presence of both the chlorine atom and the acetic acid group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(5-chloropyridin-3-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRBTIHWVMZCAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305323 | |
Record name | 5-Chloro-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-11-7 | |
Record name | 5-Chloro-3-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39891-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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